Discovery and Synthesis of Afalanine Sodium: A Technical Guide
Discovery and Synthesis of Afalanine Sodium: A Technical Guide
Executive Summary
Afalanine sodium (Sodium N-acetyl-L-phenylalaninate) represents a critical intersection between endogenous metabolic biochemistry and therapeutic intervention. Chemically defined as the sodium salt of N-acetyl-L-phenylalanine, this compound has emerged from the study of amino acid derivatives to become a candidate of interest for its neuroactive properties—specifically antidepressant activity—and renal protective capabilities.
This guide provides a rigorous technical analysis of Afalanine sodium, detailing its transition from a natural metabolite identified in endophytic fungi and mammalian urine to a synthesized pharmaceutical grade compound. We explore the causal chemistry behind its synthesis, its physicochemical validation, and the mechanistic pathways that underpin its therapeutic potential.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Before detailing the synthesis, we must establish the precise chemical target. Afalanine sodium is the sodium salt form of Afalanine, chosen primarily to enhance aqueous solubility and bioavailability compared to the free acid.
| Parameter | Specification |
| Common Name | Afalanine Sodium |
| IUPAC Name | Sodium (2S)-2-acetamido-3-phenylpropanoate |
| CAS Registry (Salt) | 74407-30-0 |
| CAS Registry (Free Acid) | 2901-75-9 |
| Molecular Formula | C₁₁H₁₂NNaO₃ |
| Molecular Weight | 229.21 g/mol |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | L-isomer (S-configuration) is the bioactive standard |
The Discovery Arc: From Metabolite to Molecule
The discovery of Afalanine is not attributed to a single "eureka" moment but rather to the convergence of metabolomics and natural product isolation.
Natural Isolation
Originally identified as an endogenous metabolite, N-acetylphenylalanine was isolated from the endophytic fungus Curvularia sp., where it exhibited distinct biological activity. Unlike simple amino acids, the N-acetylated form showed enhanced stability against rapid metabolic degradation by aminopeptidases.
Pharmacological Repurposing
In mammalian systems, Afalanine was identified as a biomarker in phenylalanine metabolism. Research indicated that N-acetylation serves as a "capping" mechanism, allowing the molecule to bypass certain metabolic checkpoints.
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Neuroactivity: Structurally similar to Solriamfetol (JZP-110), Afalanine modulates monoaminergic pathways. It acts as a precursor/modulator in the synthesis of catecholamines (dopamine, norepinephrine), exerting an antidepressant effect without the high abuse liability of direct stimulants.
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Renal Protection: Studies have highlighted its utility in mitigating antibiotic-induced nephrotoxicity, likely through antioxidant pathways and the modulation of renal transport enzymes.
Synthesis of Afalanine Sodium
The synthesis of Afalanine Sodium follows a robust Schotten-Baumann acylation protocol. This method is preferred for its high yield, operational simplicity, and the ability to maintain the stereochemical integrity of the L-phenylalanine starting material.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond and the carboxylate salt.
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Precursor A: L-Phenylalanine (Chiral pool source).
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Reagent B: Acetic Anhydride (Acylating agent).
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Reagent C: Sodium Hydroxide (Base for pH control and salt formation).
Experimental Protocol
Phase 1: Acetylation (Synthesis of N-Acetyl-L-Phenylalanine)
Principle: The amino group of L-phenylalanine acts as a nucleophile attacking the carbonyl carbon of acetic anhydride. The reaction requires basic conditions to keep the amine unprotonated (nucleophilic) and to neutralize the acetic acid by-product.
Reagents:
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L-Phenylalanine: 16.5 g (100 mmol)
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Acetic Anhydride: 12.0 mL (125 mmol)
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Sodium Hydroxide (2M solution): 100 mL
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Hydrochloric Acid (Concentrated): For precipitation
Step-by-Step Workflow:
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Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 16.5 g of L-Phenylalanine in 50 mL of 2M NaOH. Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature prevents racemization and hydrolysis of the anhydride.
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Acylation: Add 12.0 mL of Acetic Anhydride dropwise over 30 minutes while simultaneously adding 50 mL of 2M NaOH to maintain pH between 10–12. Critical Control: If pH drops below 9, the amine becomes protonated and unreactive.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.
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Acidification: Cool the reaction mixture back to 5°C. Slowly acidify with concentrated HCl to pH 1–2. The N-acetyl-L-phenylalanine will precipitate as a white solid.
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Isolation: Filter the precipitate under vacuum. Wash the cake with ice-cold water (3 x 20 mL) to remove excess acid and salts.
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Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
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Expected Yield: ~18.5 g (90%)
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Melting Point: 171–173°C
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Phase 2: Salt Formation (Conversion to Afalanine Sodium)
Principle: Neutralization of the free carboxylic acid with a stoichiometric amount of sodium source to yield the water-soluble salt.
Reagents:
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N-Acetyl-L-Phenylalanine (from Phase 1): 10.0 g (48.3 mmol)
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Sodium Bicarbonate (NaHCO₃): 4.06 g (48.3 mmol)
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Water (Deionized): 50 mL
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Ethanol (Absolute): For crystallization
Step-by-Step Workflow:
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Neutralization: Suspend 10.0 g of N-Acetyl-L-Phenylalanine in 50 mL of water. Slowly add 4.06 g of Sodium Bicarbonate. Stir until effervescence ceases and a clear solution is obtained. Rationale: NaHCO₃ is milder than NaOH, preventing hydrolysis of the amide bond.
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Concentration: Evaporate the water under reduced pressure (Rotavap) at 40°C to obtain a viscous residue or wet solid.
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Crystallization: Dissolve the residue in a minimum amount of hot ethanol (~20 mL). Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
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Filtration: Collect the crystals via filtration. Wash with cold ethanol/ether (1:1).
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Final Drying: Dry under high vacuum at 40°C.
Validation Parameters
Every batch must be validated against these criteria to ensure "Self-Validating" integrity:
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¹H-NMR (D₂O): Confirm acetyl methyl singlet (~1.9 ppm) and aromatic protons (7.2–7.4 ppm). Absence of free phenylalanine peaks.
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HPLC Purity: >99.5% (Reverse phase C18, Methanol/Water gradient).
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Sodium Content: Flame photometry or titration (Theoretical: ~10.0%).
Mechanism of Action & Biological Pathway
Afalanine functions as a modified amino acid precursor.[1] Its N-acetyl group alters its pharmacokinetics, allowing it to utilize specific transport systems and resist immediate degradation.
Transport and Metabolism
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Absorption: Afalanine Sodium is rapidly absorbed via the gut.
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BBB Transport: It crosses the Blood-Brain Barrier primarily via the LAT1 (Large Neutral Amino Acid Transporter 1) . The acetylation increases lipophilicity relative to phenylalanine, potentially enhancing passive diffusion as well.
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Deacetylation: Intracellular Aminoacylase I (ACY1) cleaves the acetyl group, releasing free L-Phenylalanine.
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Neurotransmitter Synthesis: The released Phenylalanine is converted to L-Tyrosine by Phenylalanine Hydroxylase (PAH), which then feeds into the Catecholamine biosynthesis pathway (Dopamine → Norepinephrine).
Pathway Visualization
Figure 1: Pharmacokinetic pathway of Afalanine Sodium, illustrating transport across the BBB and metabolic conversion to active neurotransmitters.[2]
Synthesis Workflow Diagram
Figure 2: Step-by-step chemical synthesis workflow for Afalanine Sodium.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2000, N-Acetyl-L-phenylalanine (Afalanine). Retrieved from [Link]
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FDA Global Substance Registration System (GSRS). Afalanine Sodium (UNII: 6Z92N83B5U). Retrieved from [Link]
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World Health Organization (2015). International Nonproprietary Names (INN) for Pharmaceutical Substances: Executive Summary on Naming Conventions (Afalanine vs Solriamfetol). Retrieved from [Link]
